molecular formula C13H8F3NO2 B1440931 3-(2-(Trifluoromethyl)phenyl)isonicotinic acid CAS No. 1261602-03-2

3-(2-(Trifluoromethyl)phenyl)isonicotinic acid

Cat. No.: B1440931
CAS No.: 1261602-03-2
M. Wt: 267.2 g/mol
InChI Key: QJVLAZQSMSAKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(Trifluoromethyl)phenyl)isonicotinic acid is an organic compound with the molecular formula C13H8F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Trifluoromethyl)phenyl)isonicotinic acid typically involves multiple steps. One common method starts with 2-chloro-3-nitropyridine as the raw material. The process includes the following steps :

    Trifluoromethylation: 2-chloro-3-nitropyridine reacts with trifluoromethyl trimethylsilane in the presence of cuprous iodide and 1,10-phenanthroline in DMF to form 2-trifluoromethyl-3-nitropyridine.

    Reduction and Fluorination: The obtained 2-trifluoromethyl-3-nitropyridine undergoes a reflux reaction with tetrabutylammonium fluoride in acetonitrile, DMSO, or DMF to yield 2-trifluoromethyl-3-fluoropyridine.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and safety while minimizing environmental impact. The described synthetic route is scalable and involves common reagents and solvents, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethyl)phenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2-(Trifluoromethyl)phenyl)isonicotinic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Trifluoromethyl)phenyl)isonicotinic acid is unique due to the combination of its trifluoromethyl and phenyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .

Properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)11-4-2-1-3-8(11)10-7-17-6-5-9(10)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVLAZQSMSAKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CN=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687962
Record name 3-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261602-03-2
Record name 3-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-(Trifluoromethyl)phenyl)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
3-(2-(Trifluoromethyl)phenyl)isonicotinic acid
Reactant of Route 3
Reactant of Route 3
3-(2-(Trifluoromethyl)phenyl)isonicotinic acid
Reactant of Route 4
Reactant of Route 4
3-(2-(Trifluoromethyl)phenyl)isonicotinic acid
Reactant of Route 5
Reactant of Route 5
3-(2-(Trifluoromethyl)phenyl)isonicotinic acid
Reactant of Route 6
Reactant of Route 6
3-(2-(Trifluoromethyl)phenyl)isonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.